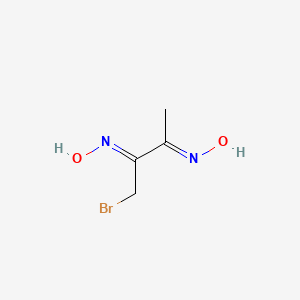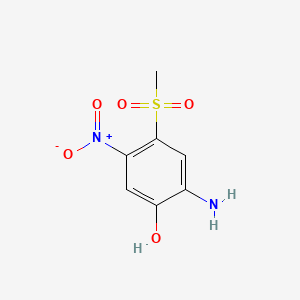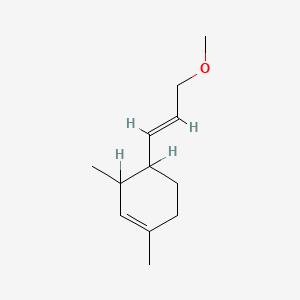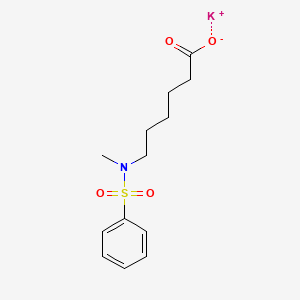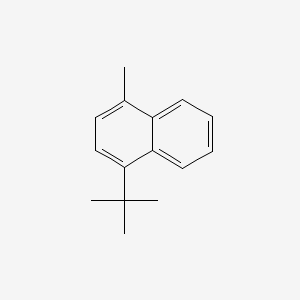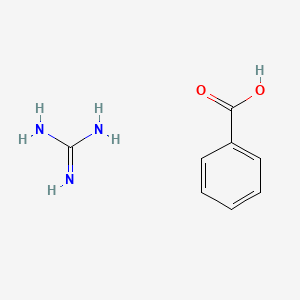
Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate is a chemical compound with the molecular formula C11H10NNaO4S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy, methylamino, and sulphonate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate can be synthesized through the reaction of 2,5-dihydroxynaphthalene-7-sulfonic acid with methylamine and aqueous sodium bisulfite. The reaction is typically carried out at a temperature of 96°C for 36 hours, yielding the desired product with an 83% yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often used as an intermediate in the production of various dyes, such as C.I. Reactive Orange 4, C.I. Reactive Orange 13, and C.I. Reactive Red 33 .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The sulphonate group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used in different applications, such as dyes and pharmaceuticals.
Applications De Recherche Scientifique
Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes for textiles and other materials.
Mécanisme D'action
The mechanism of action of sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play a crucial role in its reactivity and binding affinity. The sulphonate group enhances its solubility in aqueous solutions, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate can be compared with other similar compounds, such as:
- Sodium 4-hydroxy-7-(methylamino)naphthalene-2-sulphonate
- Sodium 4-hydroxy-5-(methylamino)naphthalene-2-sulphonate
These compounds share similar structural features but differ in the position of the substituents on the naphthalene ring. The unique arrangement of functional groups in this compound contributes to its distinct properties and applications .
Propriétés
Numéro CAS |
20103-21-3 |
|---|---|
Formule moléculaire |
C11H10NNaO4S |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
sodium;4-hydroxy-6-(methylamino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C11H11NO4S.Na/c1-12-8-3-2-7-4-9(17(14,15)16)6-11(13)10(7)5-8;/h2-6,12-13H,1H3,(H,14,15,16);/q;+1/p-1 |
Clé InChI |
YTSZFECAZXHQIE-UHFFFAOYSA-M |
SMILES canonique |
CNC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



